N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a thiazole ring, and a methanesulfonylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the benzodioxole and thiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
- 3-amino-N-(2H-1,3-benzodioxol-5-yl)-4-methoxybenzamide
- 3-amino-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(23,24)13-5-2-11(3-6-13)20-18-21-14(9-27-18)17(22)19-12-4-7-15-16(8-12)26-10-25-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPXSBSKLGSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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